

Spectroscopic Profile of 1-(4-Bromophenyl)cyclopropanamine: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclopropanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(4-Bromophenyl)cyclopropanamine**. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug development, and organic synthesis. The information presented herein has been compiled from various sources and is supplemented with established principles of spectroscopic analysis.

Chemical Structure and Properties

Chemical Name: **1-(4-Bromophenyl)cyclopropanamine** Molecular Formula: C₉H₁₀BrN

Molecular Weight: 212.09 g/mol CAS Number: 345965-54-0

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-(4-Bromophenyl)cyclopropanamine**. Where experimental data is not publicly available, predicted values and data from analogous compounds are provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Predicted and based on analogous compounds)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.4 - 7.5	Doublet	2H	Ar-H (ortho to Br)
~7.2 - 7.3	Doublet	2H	Ar-H (meta to Br)
~1.5 - 2.0 (broad)	Singlet	2H	-NH ₂
~0.8 - 1.2	Multiplet	4H	Cyclopropyl-H

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts and coupling constants can be influenced by the solvent and concentration. The chemical shifts for aromatic protons are influenced by the bromine substituent. Protons on the cyclopropane ring are expected to appear in the upfield region of the spectrum.[1][2]

Table 2: ^{13}C NMR Spectroscopic Data (Predicted and based on analogous compounds)

Chemical Shift (δ , ppm)	Assignment
~145	Ar-C (quaternary, attached to cyclopropyl)
~131	Ar-C (ortho to Br)
~129	Ar-C (meta to Br)
~120	Ar-C (para to cyclopropyl, attached to Br)
~40	C-N (quaternary, cyclopropyl)
~15	Cyclopropyl-CH ₂

Note: The chemical shifts are influenced by the electronegativity of the attached atoms. The carbon attached to the bromine atom will be significantly affected.[3][4]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Predicted and based on analogous compounds)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3250	Medium	N-H stretch (primary amine, two bands expected)[5][6]
3100 - 3000	Medium	Aromatic C-H stretch[7]
~3000	Medium	Cyclopropyl C-H stretch
1620 - 1580	Medium to Strong	N-H bend (scissoring)[5]
1590, 1485	Medium to Strong	Aromatic C=C stretch[7]
1250 - 1020	Medium	C-N stretch[5]
~1070	Strong	C-Br stretch
910 - 665	Broad, Strong	N-H wag[5]

Note: The presence of a primary amine is characterized by two N-H stretching bands. The C-Br stretch is typically found in the fingerprint region. A SpectraBase entry indicates the availability of an FTIR spectrum for 1-(4'-BROMOPHENYL)-CYCLOPROPYLAMINE, though full access is restricted.[8]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

m/z	Ion	Notes
211/213	[M] ⁺	Molecular ion peak, showing characteristic isotopic pattern for bromine (⁷⁹ Br and ⁸¹ Br in ~1:1 ratio).[9][10]
212/214	[M+H] ⁺	Protonated molecular ion, also showing the bromine isotopic pattern.[11]
196/198	[M-NH ₂] ⁺	Loss of the amino group.
132	[M-Br] ⁺	Loss of the bromine atom.
115	[C ₉ H ₇] ⁺	Further fragmentation.

Note: The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, resulting in two peaks of similar intensity separated by 2 m/z units.[9][10] PubChem provides predicted collision cross section data for various adducts of **1-(4-bromophenyl)cyclopropanamine**.[11]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **1-(4-Bromophenyl)cyclopropanamine**. Actual parameters may need to be optimized based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **1-(4-Bromophenyl)cyclopropanamine** sample
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Instrument Setup:
 - Tune and shim the spectrometer according to standard procedures.
 - Set the appropriate acquisition parameters for ^1H and ^{13}C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum.
 - Acquire the ^{13}C NMR spectrum. For enhanced sensitivity, a larger number of scans may be necessary.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase and baseline correct the spectra.
 - Calibrate the chemical shifts using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H NMR spectrum.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **1-(4-Bromophenyl)cyclopropanamine** sample
- FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
- Potassium bromide (KBr), spectroscopic grade (for pellet method)
- Solvent (e.g., dichloromethane) for cleaning

Procedure (ATR method):

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Background Scan: Record a background spectrum of the empty ATR accessory.
- Sample Scan: Record the spectrum of the sample.
- Data Processing: The software will automatically subtract the background from the sample spectrum.

Procedure (KBr pellet method):

- Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
- Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
- Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **1-(4-Bromophenyl)cyclopropanamine** sample
- Mass spectrometer (e.g., with ESI or EI ionization source)

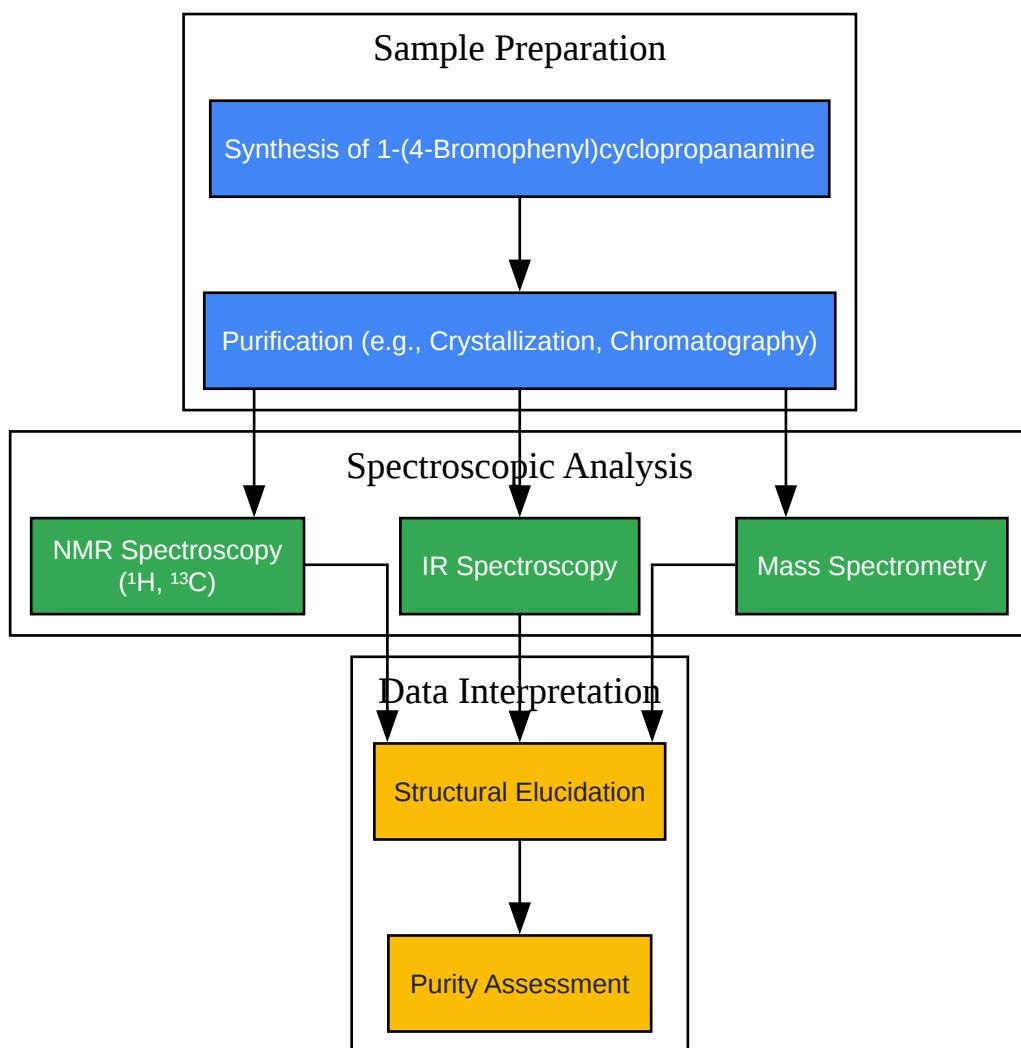
- Solvent (e.g., methanol, acetonitrile)

Procedure (ESI-MS):

- Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
- Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the appropriate parameters for the ion source (e.g., capillary voltage, cone voltage) and mass analyzer (e.g., mass range, scan time).
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of **1-(4-Bromophenyl)cyclopropanamine**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **1-(4-Bromophenyl)cyclopropanamine**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Bromophenyl)cyclopropanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343217#1-4-bromophenyl-cyclopropanamine-spectroscopic-data-nmr-ir-ms]

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